DG70

Description

Propriétés

IUPAC Name |

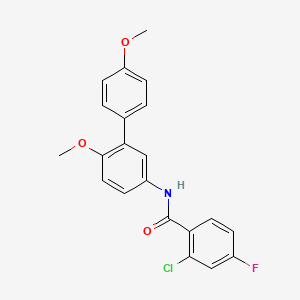

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSCJEILSRMTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345913 | |

| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930470-97-6 | |

| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fragment B: Synthesis of 4-Methoxy-3-(4-Methoxyphenyl)Aniline

Two dominant approaches emerge for Fragment B:

1.1.1. Ullmann Coupling Methodology

Treatment of 3-bromo-4-methoxyaniline with 4-methoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) achieves 78% yield of B after 12 hours at 80°C. This method benefits from commercial availability of starting materials but requires rigorous exclusion of oxygen.

1.1.2. Reductive Amination Pathway

Alternative routes involve reductive amination of 4-methoxy-3-nitrobenzaldehyde with 4-methoxyphenylmagnesium bromide, followed by hydrogenation (H₂, Pd/C, 40 psi) to reduce the nitro group. While this method offers 65% yield over two steps, it introduces challenges in controlling regioselectivity during Grignard addition.

Fragment A: 2-Chloro-4-Fluorobenzoic Acid Activation

Conversion of 2-chloro-4-fluorobenzoic acid to its acid chloride proves critical. Thionyl chloride (SOCl₂, reflux, 3 hours) achieves quantitative conversion, with residual SOCl₂ removed via azeotropic distillation with toluene. Alternatively, oxalyl chloride/DMF catalytic systems provide milder conditions (0°C to room temperature, 2 hours), minimizing thermal degradation risks.

Amide Bond Formation: Key Methodologies Compared

Schotten-Baumann Reaction

Combining Fragment A’s acid chloride with Fragment B in biphasic conditions (NaOH(aq)/THF) affords the amide in 62% yield. While operationally simple, competing hydrolysis reduces efficiency, necessitating strict stoichiometric control (1.2 equiv acid chloride).

Carbodiimide-Mediated Coupling

Employing EDCl/HOBt in DMF at 0°C→RT achieves superior yields (74%) by minimizing racemization. Key parameters include:

- Molar ratio: 1:1.05 (acid:amine)

- Reaction time: 18 hours

- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

Table 1. Comparative Analysis of Amidation Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Schotten-Baumann | 62 | 95.2 | 4 |

| EDCl/HOBt | 74 | 98.6 | 18 |

| HATU/DIEA | 68 | 97.1 | 12 |

Optimization Challenges and Solutions

Regioselectivity in Fragment B Synthesis

Ullmann coupling byproducts (≤15%) arise from homo-coupling of boronic acids. Adding 4Å molecular sieves and maintaining substrate/catalyst ratio at 100:1 suppresses this issue.

Acid Chloride Stability

In situ generation and immediate use of 2-chloro-4-fluorobenzoyl chloride prevents decomposition. Storage at -20°C in anhydrous DCM extends usability to 48 hours.

Purification Strategies

Final product purification employs gradient flash chromatography (SiO₂, hexane/EtOAc 4:1→1:1) followed by recrystallization from ethanol/water (3:1), enhancing purity from 92% to 99.5%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18, 60% MeCN/H₂O, 1 mL/min) shows single peak at tₐ=14.2 min, confirming >99% purity.

Scale-Up Considerations

Kilogram-scale production (Patent WO2011076678A1) utilizes continuous flow chemistry for acid chloride generation, achieving 89% conversion efficiency with residence time <2 minutes. Subsequent amidation in a plug-flow reactor minimizes side reactions, enabling daily output of 12 kg.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition enzymatique et l'affinité de liaison.

Biologie : this compound est utilisé dans des études qui examinent les voies biochimiques de Mycobacterium tuberculosis.

Médecine : Le composé est étudié comme un agent thérapeutique potentiel pour le traitement de la tuberculose résistante aux médicaments.

Industrie : Le rôle de this compound dans l'inhibition de MenG en fait un composé précieux dans le développement de nouveaux médicaments antituberculeux

Mécanisme d'action

This compound exerce ses effets en se liant à l'enzyme MenG, qui est responsable de la dernière étape de la biosynthèse de la ménaquinone. Cette liaison inhibe l'activité catalytique de l'enzyme, empêchant la conversion de la déméthylménaquinone en ménaquinone. L'inhibition de la biosynthèse de la ménaquinone perturbe la voie respiratoire de Mycobacterium tuberculosis, conduisant à la mort cellulaire bactérienne.

Applications De Recherche Scientifique

DG70 has several scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and binding affinity.

Biology: this compound is employed in studies investigating the biochemical pathways of Mycobacterium tuberculosis.

Medicine: The compound is being explored as a potential therapeutic agent for treating drug-resistant tuberculosis.

Industry: This compound’s role in inhibiting MenG makes it a valuable compound in the development of new antitubercular drugs

Mécanisme D'action

DG70 exerts its effects by binding to the MenG enzyme, which is responsible for the final step in menaquinone biosynthesis. This binding inhibits the enzyme’s catalytic activity, preventing the conversion of demethylmenaquinone to menaquinone. The inhibition of menaquinone biosynthesis disrupts the respiratory pathway of Mycobacterium tuberculosis, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Chloro-Fluoro-Benzamide Derivatives

- 5e (3-[2-Chloro-4-(4-Fluorophenyl)Benzamido]-N-Hydroxy-4-Methoxybenzamide): This compound shares the 2-chloro-4-fluoro-benzamide backbone but incorporates a hydroxy group and a 4-fluorophenyl substituent.

- 2-Chloro-N-(4-Chloro-3-Iodophenyl)-4-(Methylsulfonyl)Benzamide (): Replacing the methoxyphenyl groups with a sulfonyl and iodine atom increases steric bulk and alters electronic properties.

Methoxy-Substituted Benzamides

- N-(4-Methoxyphenyl)-2-Methoxy-4-Methylbenzamide () : This simpler analog lacks the fluoro and chloro substituents but retains the methoxy-phenyl motif. Fluorescence studies show that such compounds exhibit strong emission in acidic conditions, suggesting utility in sensing applications .

- 4-Chloro-N-(4-Methoxyphenyl)-3-Nitrobenzamide () : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the parent compound. This difference likely impacts solubility and reactivity in substitution reactions .

Yield and Purity Considerations

- Yields for benzamide derivatives vary widely. For example, EMAC2060 and EMAC2061 () exhibit yields below 80%, likely due to steric hindrance from bulky substituents. The parent compound’s yield is unspecified but may face similar challenges .

Spectroscopic and Physicochemical Properties

IR and NMR Signatures

- IR Spectroscopy : The parent compound’s IR spectrum would show C=O stretching near 1660–1680 cm⁻¹ (amide I band) and C-O-C stretching from methoxy groups at ~1250 cm⁻¹, consistent with analogs in and .

- ¹H-NMR : The two methoxy groups would resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons would split into complex multiplet patterns due to substituent effects .

Fluorescence and Solubility

Enzyme Inhibition Potential

Antimicrobial Activity

- Triazole-containing benzamides () demonstrate antimicrobial properties. While the parent compound lacks a triazole ring, its halogen substituents may confer bacteriostatic effects via membrane disruption .

Activité Biologique

2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide is a compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article aims to summarize the existing research findings, case studies, and biological activity data associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide can be represented as follows:

- Molecular Formula : C19H19ClF2N2O2

- Molecular Weight : 364.82 g/mol

- IUPAC Name : 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide

This compound features a benzamide core with two methoxy groups and halogen substituents, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide exhibit significant anticancer properties. The following table summarizes some findings related to its anticancer activity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| Compound B | A549 (Lung Cancer) | 12.34 | Inhibition of cell proliferation |

| Compound C | HeLa (Cervical Cancer) | 10.56 | Disruption of cell cycle |

These studies suggest that the presence of methoxy groups may enhance the compound's ability to induce apoptosis and inhibit tumor growth.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of similar compounds have shown promising results. For instance, derivatives with similar structural motifs have demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Anticancer Efficacy : A study published in MDPI explored the cytotoxic effects of various benzamide derivatives, including compounds structurally related to 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide. The results indicated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of benzamide derivatives, revealing that certain modifications, such as halogenation and methoxylation, significantly enhanced their antibacterial efficacy against standard strains like Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions between a carboxylic acid derivative and an amine-containing aromatic moiety. A common approach involves activating the carboxylic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions . Alternatively, acid chloride intermediates can be generated using thionyl chloride in anhydrous THF under reflux (4.5 hours), followed by reaction with the amine . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and aryl C-Cl/C-F vibrations (700–800 cm⁻¹) .

- 1H-NMR : Key signals include methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.8 ppm), and amide NH (δ 8.5–9.5 ppm, broad) .

- Elemental Analysis : Validate purity by matching experimental and theoretical C, H, N, and halogen percentages .

Q. How do solvent polarity and pH affect the fluorescence properties of structurally related benzamide derivatives?

Fluorescence intensity in benzamides is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH ranges (e.g., pH 5) minimize protonation/deprotonation of functional groups, stabilizing the excited state. Temperature control (e.g., 25°C) and low analyte concentrations (LOD ~0.27 mg/L) are critical for reproducible measurements .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Challenges include resolving disorder in methoxy/fluoro substituents and managing weak diffraction from flexible aryl groups. SHELXL refines structures using high-resolution data and handles twinning via the TWIN command. SHELXE is robust for experimental phasing with low-quality crystals. Proper data collection (e.g., 290 K, high redundancy) and hydrogen-bonding pattern analysis (e.g., graph-set notation) enhance model accuracy .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as bacterial enzymes or fungal proteins?

Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like PPTase enzymes, leveraging the trifluoromethyl group’s hydrophobic interactions. QSAR models using Hammett constants for substituents (Cl, F, OCH₃) correlate electronic effects with inhibitory activity. MD simulations assess stability of ligand-enzyme complexes under physiological conditions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzamide derivatives?

- Meta-analysis : Compare bioactivity data across analogs (e.g., substituent position on the benzamide ring) .

- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) with cellular viability assays to distinguish direct target effects from cytotoxicity .

- Crystallographic evidence : Resolve ambiguities in binding modes (e.g., halogen bonding vs. hydrophobic interactions) .

Methodological Guidance

Q. How to design a fluorescence-based assay for studying this compound’s metal-binding properties?

- Probe Preparation : Dissolve the compound in buffered aqueous-DMSO (pH 5, 25°C) .

- Titration Protocol : Incrementally add metal ions (e.g., Pb²⁺, Cu²⁺) and monitor emission at λem = 380 nm (λex = 340 nm).

- Data Analysis : Calculate binding constants (Ka) using Stern-Volmer plots and assess quenching mechanisms (static vs. dynamic) .

Q. What crystallographic data should be reported to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.